Triethylammonium p-toluenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

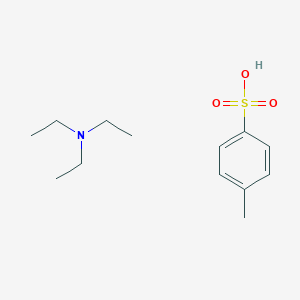

Triethylammonium p-toluenesulphonate is a chemical compound formed by the combination of benzenesulfonic acid, 4-methyl- and N,N-diethylethanamine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. This reaction produces 4-methylbenzenesulfonic acid. The resulting acid is then neutralized with N,N-diethylethanamine to form the desired compound .

Industrial Production Methods

In industrial settings, the sulfonation process is typically carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production. The neutralization step is performed by adding N,N-diethylethanamine to the sulfonated product under controlled conditions to achieve the desired 1:1 ratio .

Analyse Chemischer Reaktionen

Elimination Reactions

[TEA][PTS] participates in elimination reactions, particularly in the presence of tertiary amines. A notable example is its role in Lossen-type rearrangements:

-

Deprotonation : Triethylamine abstracts a proton from N-oxyimide p-toluenesulfonates.

-

Tosylate Elimination : The p-toluenesulfonate group is eliminated, forming a maleimide derivative.

-

Byproduct Formation : [TEA][PTS] is generated as a byproduct.

Key Data :

| Reaction Component | Role in Reaction | Outcome |

|---|---|---|

| Triethylamine | Base catalyst | Facilitates proton abstraction |

| N-Oxyimide p-toluenesulfonate | Substrate | Forms maleimide derivative |

| [TEA][PTS] | Byproduct | Isolated via crystallization |

Thermal Decomposition

[TEA][PTS] exhibits moderate thermal stability, decomposing at 213°C (5% weight loss). Its thermal behavior is critical for high-temperature applications [ ]:

Thermogravimetric Analysis (TGA) :

-

Decomposition Onset : 213°C

-

Residual Mass : <5% at 300°C

-

Water Content : <1 wt.% after drying

Comparison with Other PILs [ ]:

| PIL | Decomposition Temp. (°C) |

|---|---|

| [TEA][PTS] | 213 |

| N-Methylpiperidinium [PTS] | 286 |

| Pyridinium [PTS] | 213 |

Role in Polymerization Reactions

In liquid-state polymerization of diacetylenes, [TEA][PTS] acts as a proton source, enabling the elimination of p-toluenesulfonate groups. This results in:

-

Quantitative formation of p-toluenesulfonic acid.

-

Polymeric products with stable radical centers (confirmed via EPR spectroscopy) [ ].

Kinetic Insights :

Wissenschaftliche Forschungsanwendungen

Phase-Transfer Catalysis

TEATs is widely used as a phase-transfer catalyst in various organic reactions, including:

- Alkylation Reactions : TEATs promotes the alkylation of nucleophiles with alkyl halides, increasing the efficiency of SN2 reactions.

- Synthesis of Sulfonates : It facilitates the synthesis of sulfonate esters from alcohols and sulfonyl chlorides, demonstrating its utility in preparing valuable intermediates for pharmaceuticals and agrochemicals .

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Enhances SN2 reactions between nucleophiles and alkyl halides | |

| Sulfonate Synthesis | Converts alcohols to sulfonate esters |

Electrochemical Applications

TEATs serves as a supporting electrolyte in electrochemical processes, particularly in:

- Electrochemical Polymerization : It is utilized in the polymerization of aniline to produce conductive polymers, such as polyaniline. The presence of TEATs improves the conductivity and stability of the resulting polymers .

| Application | Description | Reference |

|---|---|---|

| Electrochemical Polymerization | Used to synthesize conductive polymers like polyaniline |

Synthesis of Protic Ionic Liquids

Research has shown that TEATs can be combined with various anions to create protic ionic liquids (PILs). These PILs exhibit unique thermal and electrochemical properties, making them suitable for applications in electrochemistry and material science. A study characterized several PILs derived from TEATs, revealing their potential for use in energy storage systems due to their high ionic conductivity .

Enhanced Reaction Rates

In a comparative study on the use of TEATs as a PTC, it was found that reactions conducted with TEATs exhibited significantly higher yields and shorter reaction times compared to those without it. This demonstrates TEATs' effectiveness in improving reaction kinetics in organic synthesis .

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the methyl group.

p-Toluenesulfonic acid: Similar structure but without the N,N-diethylethanamine component.

Sulfanilic acid: Contains an amino group instead of the N,N-diethylethanamine component.

Uniqueness

Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine is unique due to its combination of a sulfonic acid group with an amine, providing distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to act as a phase transfer catalyst .

Eigenschaften

CAS-Nummer |

15404-00-9 |

|---|---|

Molekularformel |

C13H23NO3S |

Molekulargewicht |

273.39 g/mol |

IUPAC-Name |

4-methylbenzenesulfonate;triethylazanium |

InChI |

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |

InChI-Schlüssel |

MMVUZMIOJNPDME-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Key on ui other cas no. |

15404-00-9 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.